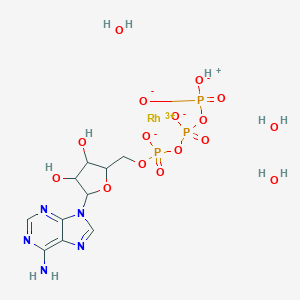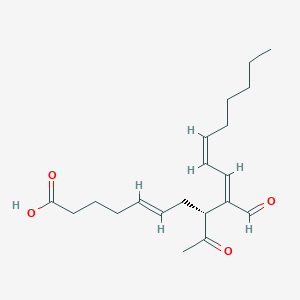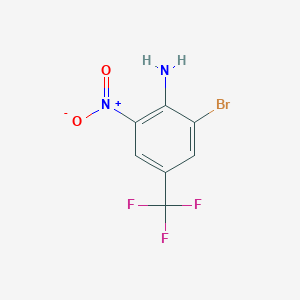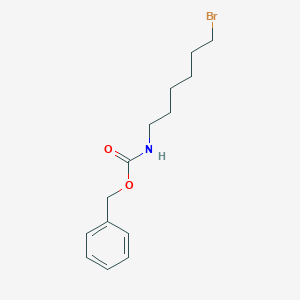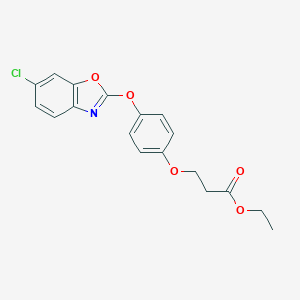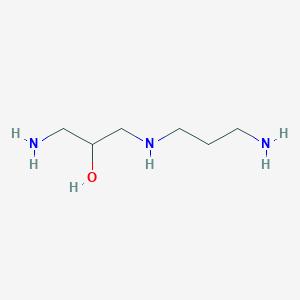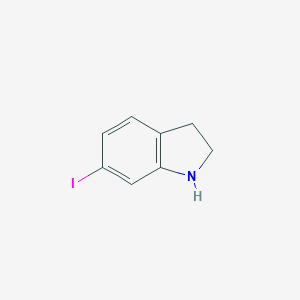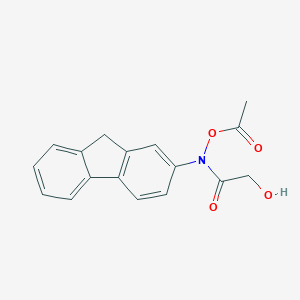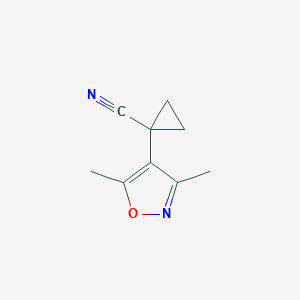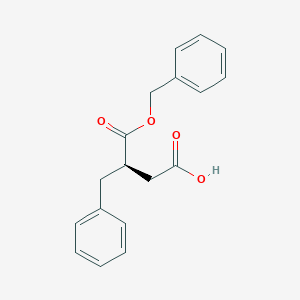
Sodium tridecyl sulfate
Overview
Description
Sodium tridecyl sulfate is an anionic surfactant widely used in various industrial and household applications. It is the sodium salt of tridecyl sulfate, a compound derived from tridecanol. This surfactant is known for its excellent cleansing, emulsifying, foaming, and wetting properties, making it a valuable ingredient in detergents, shampoos, and other personal care products.
Mechanism of Action
Target of Action
Sodium tridecyl sulfate, also known as Sodium tetradecyl sulfate, is an anionic surfactant . Its primary targets are the endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a critical role in circulation and transport of nutrients in the body.
Mode of Action
This compound acts as a potent toxin for endothelial cells . Even brief exposure to low concentrations of this compound can effectively strip the endothelium over a considerable distance, exposing highly thrombogenic endothelium in the process . This means that it promotes the formation of blood clots, leading to the occlusion of the injected vein .
Biochemical Pathways
Its action on lipid molecules in the cells of the vein wall leads to inflammatory destruction of the internal lining of the vein and thrombus formation . This process eventually leads to sclerosis of the vein .
Pharmacokinetics
It’s known that it’s used in concentrations ranging from 01% to 3% for its purpose .
Result of Action
The result of this compound’s action is the sclerosis, or hardening, of the veins . This is achieved through the inflammatory destruction of the internal lining of the vein and the formation of blood clots .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that as an anionic surfactant, this compound can act as a foaming agent and a wetting agent, and finds application in industrial and household cleaning products and personal care products . Therefore, its efficacy and stability might be affected by factors such as pH, temperature, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
Sodium tridecyl sulfate acts as a cleansing and foaming agent, helping to remove dirt, oil, and impurities from the skin and hair . It is often found in shampoos, body washes, and cleansers . It serves as an emulsifying agent in the transport of hydrocarbons .
Cellular Effects
The specific cellular effects of this compound are not well-documented. As a surfactant, it is known to interact with the lipid bilayer of cell membranes, which can influence cell function. It is also known to have a role in the transport of hydrocarbons .
Transport and Distribution
This compound is likely to be distributed throughout cells and tissues due to its surfactant properties. It may interact with transporters or binding proteins involved in the transport of hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tridecyl sulfate is typically synthesized through a sulfation reaction involving tridecanol and sulfur trioxide. The reaction is carried out in a continuous reactor, such as a falling film reactor. The resulting product is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: The industrial production of this compound involves the following steps:
Sulfation: Tridecanol is reacted with sulfur trioxide in a falling film reactor at temperatures between 30°C and 60°C.
Neutralization: The resulting pyrosulfuric acid is neutralized with sodium hydroxide to produce this compound.
Purification: The product is purified to remove any impurities and ensure a high level of active surfactant
Chemical Reactions Analysis
Types of Reactions: Sodium tridecyl sulfate primarily undergoes hydrolysis and reduction reactions. It is stable in alkaline and weak acidic conditions but hydrolyzes in strong acidic environments, reverting to tridecanol .
Common Reagents and Conditions:
Hydrolysis: Strong acids such as hydrochloric acid can hydrolyze this compound back to tridecanol.
Reduction: Reducing agents like sodium borohydride can reduce the sulfate group to a hydroxyl group
Major Products:
Hydrolysis: Tridecanol and sulfuric acid.
Reduction: Tridecanol and sodium sulfate
Scientific Research Applications
Sodium tridecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products due to its excellent foaming and cleansing properties
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another anionic surfactant with similar properties but slightly shorter alkyl chain length.
Sodium tetradecyl sulfate: Similar in structure but with a longer alkyl chain, leading to different physical properties and applications
Uniqueness: Sodium tridecyl sulfate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong emulsifying and foaming capabilities .
Properties
CAS No. |
3026-63-9 |
|---|---|
Molecular Formula |
C13H28NaO4S |
Molecular Weight |
303.42 g/mol |
IUPAC Name |
sodium;tridecyl sulfate |
InChI |
InChI=1S/C13H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H,14,15,16); |
InChI Key |
CBGMBOQZSXAHPD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
| 68130-43-8 3026-63-9 |
|
Pictograms |
Irritant |
Synonyms |
1-tridecanol,hydrogensulfate,sodiumsalt; TRIDECYL SODIUM SULFATE; Sodium n-tridecyl sulfate; SODIUM N-TRIDECYL SULPHATE; SODIUM TRIDECYL ETHER SULFATE; SODIUM TRIDECYL SULFATE; n-Tridecyl sulfatesodium salt; n-Tridecyl sulphate sodium salt |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
